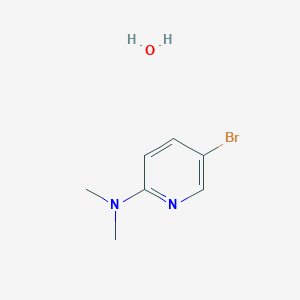

5-Bromo-N,N-dimethylpyridin-2-amine hydrate

Description

Properties

IUPAC Name |

5-bromo-N,N-dimethylpyridin-2-amine;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.H2O/c1-10(2)7-4-3-6(8)5-9-7;/h3-5H,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEYOBDSMLDVOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)Br.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution of 2-Chloro-5-bromopyridine

2-Chloro-5-bromopyridine serves as a starting material, where the chlorine atom is replaced by dimethylamine. The reaction typically proceeds in polar aprotic solvents (e.g., DMF, THF) with excess dimethylamine and a base such as potassium carbonate.

-

Reactants : 2-Chloro-5-bromopyridine (1.0 equiv), dimethylamine (2.0 equiv).

-

Conditions : DMF, K₂CO₃, 80°C, 12–18 hours.

-

Yield : ~80–85% (reported for analogous substitutions).

Substitution of 2-Fluoro-5-bromopyridine

Fluorine, a superior leaving group, allows milder reaction conditions. For instance, 2-fluoro-5-bromopyridine reacts with dimethylamine in ethanol at room temperature:

-

Reactants : 2-Fluoro-5-bromopyridine (1.0 equiv), dimethylamine (1.2 equiv).

-

Conditions : Ethanol, 25°C, 1–2 hours.

Challenges :

-

Limited commercial availability of 2-halo-5-bromopyridines necessitates custom synthesis, often via directed bromination or halogen exchange reactions.

Direct Dimethylation of 2-Amino-5-bromopyridine

Direct alkylation of 2-amino-5-bromopyridine offers a straightforward route. The Eschweiler-Clarke reaction, employing formaldehyde and formic acid, is a classical method for converting primary amines to tertiary amines.

Eschweiler-Clarke Reaction :

Methylation with Methyl Iodide

Alternative alkylation uses methyl iodide under basic conditions:

-

Reactants : 2-Amino-5-bromopyridine (1.0 equiv), methyl iodide (2.2 equiv), NaH (2.5 equiv).

-

Conditions : THF, 0°C to room temperature, 12 hours.

Limitations :

-

Over-alkylation or quaternary salt formation may occur without careful stoichiometric control.

Transition-metal catalysis enables the introduction of dimethylamino groups via cross-coupling. The Buchwald-Hartwig amination is particularly effective for constructing C–N bonds.

Buchwald-Hartwig Amination :

-

Reactants : 2-Bromo-5-bromopyridine (1.0 equiv), dimethylamine (1.5 equiv).

-

Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

-

Conditions : Toluene, 100°C, 24 hours.

Advantages :

-

Tolerates electron-deficient aryl halides.

-

Compatible with sterically hindered amines.

Hydration and Stability Considerations

The hydrate form arises from crystallization in aqueous media. Post-synthesis, the compound is typically isolated by:

-

Solvent Removal : Evaporate under reduced pressure.

-

Recrystallization : Use water/ethanol mixtures to induce hydration.

-

Drying : Lyophilization or desiccation to control hydrate stoichiometry.

Stability Notes :

Comparative Analysis of Methods

| Method | Starting Material | Yield | Conditions | Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Halo-5-bromopyridine | 80–90% | Mild to moderate | Moderate |

| Direct Alkylation | 2-Amino-5-bromopyridine | 65–75% | Harsh (acidic/basic) | Low |

| Buchwald-Hartwig | 2-Bromo-5-bromopyridine | 60–70% | High-temperature | High |

Industrial-Scale Considerations

For large-scale production, nucleophilic substitution is favored due to:

-

Cost Efficiency : Dimethylamine is inexpensive compared to palladium catalysts.

-

Scalability : Reactions are amenable to continuous flow systems.

Optimization Strategies :

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-dimethylpyridin-2-amine hydrate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki cross-coupling reactions to form carbon-carbon bonds with arylboronic acids.

Common Reagents and Conditions

N-Bromosuccinimide: Used for bromination reactions.

Palladium Catalysts: Used in Suzuki cross-coupling reactions.

Arylboronic Acids: Reactants in coupling reactions.

Major Products Formed

Substituted Pyridines: Products of nucleophilic substitution reactions.

Biphenyl Derivatives: Products of Suzuki cross-coupling reactions.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

5-Bromo-N,N-dimethylpyridin-2-amine hydrate serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine substituent facilitates nucleophilic substitutions, making it valuable for creating more complex structures. For instance, it can be used to synthesize biologically active molecules and pharmaceuticals by acting as a precursor in multi-step synthetic pathways.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to replace bromine | Amines, alcohols |

| Coupling Reactions | Participates in cross-coupling reactions | Biaryl compounds |

| Functionalization | Modifies aromatic systems for further reactions | Hydroxy derivatives |

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that this compound may possess therapeutic properties. Its structure allows for interactions with biological targets, which can lead to the development of new drugs. The compound has been explored for its potential in treating various conditions, including:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antibacterial properties.

- Anticancer Properties: Some derivatives have been tested for their efficacy against cancer cell lines, demonstrating potential as anticancer agents.

Case Study: Anticancer Activity

In a study published by researchers at a pharmaceutical institute, several derivatives of 5-Bromo-N,N-dimethylpyridin-2-amine were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications enhanced the compound's potency against specific cancer types, suggesting a promising avenue for drug development.

Biological Research

Building Blocks for Biologically Active Molecules

The compound is frequently used as a building block in the synthesis of biologically active molecules. Its ability to easily undergo various chemical transformations makes it an attractive candidate for developing new compounds with desired biological activities.

Table 2: Examples of Biologically Active Molecules Derived from this compound

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Antibacterial | Journal of Medicinal Chemistry |

| Compound B | Anticancer | Cancer Research Journal |

| Compound C | Antiviral | Virology Journal |

Industrial Applications

Use in Dye and Pigment Production

Beyond its applications in research and pharmaceuticals, this compound is utilized in the production of dyes and pigments. The compound's unique properties allow it to be incorporated into various formulations, enhancing color stability and vibrancy.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethylpyridin-2-amine hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

5-Bromo-N,N,6-trimethylpyridin-2-amine

- Structure : Adds a methyl group at position 4.

- Impact : Increased steric hindrance and lipophilicity compared to the parent compound. Molecular formula: C₈H₁₁BrN₂; ChemSpider ID: 30776387 .

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

- Structure : Features a nitro group at position 3.

- Impact : The electron-withdrawing nitro group reduces electron density on the pyridine ring, altering reactivity. Molecular weight: 246.06; CAS 1040682-46-9 .

5-Bromo-N,N-dimethylpyrimidin-2-amine

- Structure : Pyrimidine ring instead of pyridine.

- Molecular formula: C₆H₈BrN₃; Hazards: H302 (harmful if swallowed) .

Serotonin Receptor Affinity

- 5-Bromo-N,N-dimethyltryptamine (2d) : Exhibits strong affinity for 5-HT1A, 5-HT2B, 5-HT6, and 5-HT7 receptors, linked to antidepressant and anxiolytic effects .

Antimicrobial and Anticancer Activity

Key Properties

Biological Activity

Introduction

5-Bromo-N,N-dimethylpyridin-2-amine hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Synthesis Methods

The synthesis of this compound typically involves bromination of N,N-dimethylpyridin-2-amine using N-bromosuccinimide in dichloromethane at room temperature. This method is efficient for producing high yields of the compound with minimal by-products.

Chemical Structure

The molecular formula for this compound is C7H10BrN2·H2O. The compound features a pyridine ring substituted with a bromine atom and two dimethylamino groups, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, allowing it to modulate biological pathways effectively. It has been shown to inhibit specific enzymes involved in metabolic processes, leading to various therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this hydrate have shown significant antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting potential applications in treating bacterial infections .

Antitumor Activity

The compound has also been investigated for its antitumor potential. Studies have reported that related compounds can impair the growth of cancer cells without affecting normal cell viability. This selective toxicity is crucial for developing effective cancer therapies .

Case Studies

- Antichlamydial Activity : A study focused on the synthesis of molecules based on similar scaffolds showed that certain analogues could inhibit the growth of Chlamydia trachomatis, suggesting that this compound may also possess similar activity .

- Inhibition Studies : Research evaluating the inhibition of specific enzymes found that derivatives of this compound could effectively inhibit proteases critical for viral replication, indicating potential antiviral applications, particularly against SARS-CoV-2 .

Comparative Analysis

| Compound Name | Antibacterial Activity | Antitumor Activity | Other Notable Activities |

|---|---|---|---|

| 5-Bromo-N,N-dimethylpyridin-2-amine | Moderate | Yes | Potential antiviral |

| 5-Bromo-2-(dimethylamino)pyrimidine | High | Limited | None reported |

| 2-Amino-5-bromo-4,6-dimethylpyridine | Low | Yes | None reported |

This table summarizes the comparative biological activities of selected compounds related to this compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-N,N-dimethylpyridin-2-amine hydrate?

A two-step approach is typically utilized:

- Step 1 : Bromination of N,N-dimethylpyridin-2-amine using reagents like NBS (N-bromosuccinimide) under controlled conditions to introduce the bromine substituent.

- Step 2 : Hydrate formation via crystallization in aqueous or polar protic solvents (e.g., water/methanol mixtures). Reductive amination methods, similar to those used for structurally related pyridine derivatives (e.g., sodium cyanoborohydride with aldehydes), may also apply . Purity is confirmed via HPLC or NMR, with stoichiometric water content validated by thermogravimetric analysis (TGA).

Q. How is the hydrate stoichiometry determined experimentally?

- Thermogravimetric Analysis (TGA) : Measures mass loss upon dehydration (e.g., ~100–150°C) to calculate the molar ratio of water to the compound.

- Karl Fischer Titration : Quantifies trace water content.

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves hydrogen-bonding networks and confirms water positions in the crystal lattice .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assigns proton environments (e.g., dimethylamino group at δ ~2.8–3.2 ppm) and confirms bromine’s electronic effects on aromatic protons.

- FT-IR : Identifies N-H stretches (~3300 cm⁻¹) and hydrate O-H bonds (~3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns (e.g., 79Br/81Br).

Advanced Research Questions

Q. How do intermolecular interactions in the hydrate form influence crystallographic packing?

SCXRD studies of analogous bromopyridines reveal:

- N–H⋯N Hydrogen Bonds : Link molecules into inversion dimers (e.g., N–H⋯N distances ~2.8–3.0 Å) .

- C–H⋯Br Interactions : Stabilize 2D layers (C–H⋯Br distances ~3.3 Å) .

- Role of Water : Participates in O–H⋯N/O–H⋯O bonds, creating a 3D network. Refinement using SHELX software (e.g., SHELXL-2018) is critical for modeling disorder in hydrate structures .

Q. What contradictions exist in reported synthetic yields, and how can they be addressed?

Discrepancies arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve bromination efficiency but complicate hydrate isolation.

- Temperature Sensitivity : Overheating during reductive amination degrades dimethylamino groups.

- Resolution : Design of Experiments (DoE) optimizes parameters (e.g., reaction time, equivalents of NaBH3CN) .

Q. How does the dimethylamino group affect cross-coupling reactivity (e.g., Suzuki-Miyaura)?

- Electron-Donating Effect : The –NMe2 group increases electron density on the pyridine ring, potentially slowing oxidative addition in palladium-catalyzed reactions.

- Steric Hindrance : Ortho-substituted bromine and dimethylamino groups may reduce coupling efficiency. Comparative studies with non-methylated analogs (e.g., 5-bromo-2-aminopyridine) are recommended .

Q. What computational methods predict the hydrate’s stability under varying humidity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.